molecular formula C19H18N2O3 B14985488 4-ethoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide

4-ethoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B14985488
M. Wt: 322.4 g/mol
InChI Key: YLLDXWIGKVOXEY-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an ethoxy group, a furan ring, and a pyridine ring, all attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride.

    Attachment of the Pyridine Ring: The 4-ethoxybenzoyl chloride is then reacted with 2-aminopyridine in the presence of a base such as triethylamine to form 4-ethoxy-N-(pyridin-2-yl)benzamide.

    Introduction of the Furan Ring: Finally, the compound is reacted with 2-furylmethylamine under suitable conditions to yield 4-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the furan ring, making it less versatile in certain reactions.

    N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the ethoxy group, affecting its solubility and reactivity.

    4-ETHOXY-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Lacks the pyridine ring, altering its binding properties and biological activity.

Uniqueness

4-ETHOXY-N-[(FURAN-2-YL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of all three functional groups (ethoxy, furan, and pyridine), which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

4-ethoxy-N-(furan-2-ylmethyl)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H18N2O3/c1-2-23-16-10-8-15(9-11-16)19(22)21(14-17-6-5-13-24-17)18-7-3-4-12-20-18/h3-13H,2,14H2,1H3

InChI Key

YLLDXWIGKVOXEY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3

Origin of Product

United States

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